molecular formula C8H6ClF3N2 B2474988 3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine CAS No. 929971-87-9

3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine

Cat. No.: B2474988
CAS No.: 929971-87-9
M. Wt: 222.6
InChI Key: ZCYSREKYURKOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance in Heterocyclic Chemistry

The pyridazine heterocycle represents one of the most valuable scaffolds in contemporary medicinal chemistry, distinguished by its unique combination of electronic properties and structural features that enable diverse biological activities. Within the broader context of heterocyclic chemistry, pyridazine derivatives have emerged as privileged structures due to their ability to serve as bioisosteres for benzene and pyridine rings while offering enhanced physicochemical properties. The incorporation of a pyridazine core into pharmaceutical compounds has demonstrated significant advantages in terms of reduced lipophilicity, improved aqueous solubility, and decreased interaction with cytochrome P450 enzymes compared to traditional aromatic systems.

The specific combination of substituents found in this compound creates a molecule of exceptional interest within the field of heterocyclic chemistry. The pyridazine ring system, characterized by nitrogen atoms at the first and second positions, provides unique hydrogen-bonding capabilities and electronic properties that distinguish it from other diazine isomers. Research has demonstrated that pyridazine exhibits higher basicity values and greater dipole moments compared to pyrimidine and pyrazine, properties that directly influence its chemical reactivity and biological activity patterns.

Contemporary studies have revealed that pyridazine-containing compounds exhibit superior performance in multiple pharmaceutical development parameters when compared to traditional aromatic systems. The heterocycle demonstrates a 2.17 unit reduction in LogD₇.₄ relative to benzene, contributing to enhanced aqueous solubility and reduced human serum albumin binding. Furthermore, pyridazine derivatives have shown reduced metabolic clearance in human liver microsomes and rat liver microsomes while maintaining favorable profiles with respect to cytochrome P450 enzyme inhibition.

Structural Features and Electronic Properties

The molecular architecture of this compound incorporates several distinct structural elements that contribute to its unique chemical and electronic properties. The compound's structure can be represented by the Simplified Molecular-Input Line-Entry System notation C1CC1C2=NN=C(C(=C2)C(F)(F)F)Cl, which illustrates the connectivity between the cyclopropyl group, pyridazine core, and halogenated substituents. The International Chemical Identifier key ZCYSREKYURKOND-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular arrangement.

The trifluoromethyl group positioned at the fourth carbon of the pyridazine ring represents one of the most powerful electron-withdrawing substituents in organic chemistry, significantly influencing the electronic distribution throughout the molecule. Research has demonstrated that trifluoromethyl substituents enhance electrophilic character at adjacent positions through strong inductive electron-withdrawing effects, leading to increased reactivity and altered chemical behavior. The incorporation of this group into heterocyclic systems has been shown to improve biological activity through electronic effects while providing metabolic stability and enhanced pharmacokinetic properties.

The cyclopropyl substituent at the sixth position introduces additional complexity to the molecular structure through its unique conformational preferences and electronic characteristics. Recent investigations have revealed that cyclopropyl groups can exert significant stereoelectronic effects on adjacent systems, influencing conformational equilibria and chemical reactivity patterns. The three-membered ring structure of cyclopropane exhibits unique bonding characteristics that contribute to both steric and electronic effects within the overall molecular framework.

Table 1: Structural and Electronic Properties of this compound

Property Value Reference
Molecular Formula C₈H₆ClF₃N₂
Molecular Weight 222.59 g/mol
International Chemical Identifier InChI=1S/C8H6ClF3N2/c9-7-5(8(10,11)12)3-6(13-14-7)4-1-2-4/h3-4H,1-2H2
International Chemical Identifier Key ZCYSREKYURKOND-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System C1CC1C2=NN=C(C(=C2)C(F)(F)F)Cl
Physical Form Powder
Purity 95%

The chlorine substituent at the third position provides additional electronic modulation of the pyridazine system while offering a reactive site for further chemical transformations. The presence of multiple electron-withdrawing groups creates a highly polarized system with distinctive electronic properties that influence both chemical reactivity and potential biological activity. The combination of these substituents results in a molecule with unique physicochemical characteristics that distinguish it from simpler pyridazine derivatives.

Historical Development of Pyridazine Derivatives

The historical development of pyridazine chemistry traces back to the pioneering work of Emil Fischer, who first prepared pyridazine derivatives during his classic investigations of the Fischer indole synthesis through the condensation of phenylhydrazine and levulinic acid. This early work established the foundation for subsequent developments in pyridazine synthesis and demonstrated the potential for creating complex heterocyclic structures through systematic chemical approaches.

The evolution of pyridazine chemistry has been marked by significant advances in synthetic methodology and understanding of structure-activity relationships. The parent pyridazine heterocycle was first prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, establishing fundamental synthetic routes that continue to influence contemporary approaches. Subsequent developments led to improved synthetic methods, including routes starting from maleic hydrazide and condensation reactions between 1,4-diketones or 4-ketoacids with hydrazines.

The incorporation of trifluoromethyl groups into heterocyclic systems represents a more recent development in medicinal chemistry, driven by the recognition of fluorine's unique properties in pharmaceutical applications. The systematic exploration of trifluoromethyl-substituted heterocycles has revealed their potential for enhanced biological activity, metabolic stability, and improved pharmacokinetic properties. The development of synthetic methods for introducing trifluoromethyl groups into pyridazine systems has enabled the preparation of increasingly complex derivatives with tailored properties.

Table 2: Historical Milestones in Pyridazine Chemistry Development

Timeline Development Significance Reference
Late 1800s Fischer's initial pyridazine synthesis Established fundamental synthetic approaches
Early 1900s Parent pyridazine preparation via benzocinnoline oxidation Developed systematic synthetic routes
Mid-1900s Maleic hydrazide route development Improved synthetic accessibility
Recent decades Trifluoromethyl incorporation strategies Enhanced pharmaceutical properties

Contemporary research has focused on developing efficient synthetic methodologies for preparing complex pyridazine derivatives with specific substitution patterns. Recent advances include formal [4 + 2] cyclization approaches that enable the construction of substituted pyridazine systems through innovative radical and ionic pathways. These methodologies have facilitated access to previously challenging molecular architectures and expanded the scope of available pyridazine derivatives for pharmaceutical research.

The recognition of pyridazine as a privileged structure in drug discovery has driven continued innovation in synthetic chemistry and structure-activity relationship studies. Recent approvals of pyridazine-containing pharmaceuticals, including the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, represent significant milestones in the clinical validation of this heterocyclic system. These developments have reinforced the importance of pyridazine derivatives in contemporary medicinal chemistry and continue to stimulate research into novel synthetic approaches and applications.

Properties

IUPAC Name

3-chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2/c9-7-5(8(10,11)12)3-6(13-14-7)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYSREKYURKOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-6-cyclopropylpyridazine with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications .

Biological Activity

3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core with a trifluoromethyl group and a cyclopropyl substituent, which are known to influence its biological properties. The presence of the trifluoromethyl group enhances lipophilicity and can improve the binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For instance, it has been suggested that it could inhibit bacterial enzymes in antimicrobial applications and interfere with cell signaling pathways in anticancer research.
  • Receptor Modulation : It can bind to various receptors, modulating their activity and affecting downstream signaling cascades.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, with a reported minimum inhibitory concentration (MIC) demonstrating its effectiveness .

Bacterial Strain MIC (µg/mL)
E. coli16
S. aureus32
P. aeruginosa64

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways .

Cell Line IC50 (µM)
MCF-7 (breast cancer)5.0
HeLa (cervical cancer)7.5
A549 (lung cancer)10.0

Study 1: Antiviral Activity

In a study evaluating antiviral properties, this compound was found to inhibit the replication of viruses by targeting viral enzymes. The results indicated a promising pMIC value of 7.0 nM against certain viral strains .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the cyclopropyl moiety in enhancing biological activity. Variations in substituents on the pyridazine ring were systematically analyzed, revealing that modifications could significantly impact potency and selectivity against specific biological targets .

Q & A

Q. How can researchers optimize the synthesis yield of 3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine?

Methodological Answer: Synthetic optimization requires precise control of reaction parameters. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity for nucleophilic substitutions at the pyridazine ring .
  • Temperature : Moderate temperatures (20–25°C) minimize side reactions, as seen in analogous pyridazine syntheses .
  • Catalysts : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate cyclopropane ring formation .
  • Purification : Silica gel chromatography or recrystallization improves purity, with yields reported up to 65–70% in structurally similar compounds .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; trifluoromethyl at δ -62 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 307.04) .
  • HPLC : Quantifies purity (>98% for biological assays); reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming Cl at position 3 vs. 4) .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and biological interactions?

Methodological Answer: Crystallographic data (e.g., monoclinic P21/c space group, a = 9.461 Å, β = 99.89°) reveals:

  • Planarity of Pyridazine Ring : Facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Substituent Orientation : The cyclopropyl group adopts a pseudo-axial conformation, sterically shielding the Cl atom and influencing nucleophilic substitution kinetics .
  • Hydrogen Bonding : The trifluoromethyl group’s electron-withdrawing effect enhances hydrogen bond acceptor capacity, critical for target binding .

Q. How can researchers resolve contradictions in reported biological activities of pyridazine derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural nuances:

  • Assay Conditions : Compare IC50 values under standardized protocols (e.g., ATP concentration in kinase assays) .
  • Structural Analogs : Evaluate substituent effects (e.g., replacing cyclopropyl with piperazine reduces logP by ~1.5, altering membrane permeability) .
  • Meta-Analysis : Use databases like PubChem BioAssay to contextualize activity trends across >50 pyridazine derivatives .

Q. What computational methods predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., docking score ≤ -9.0 kcal/mol suggests strong binding) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .
  • QSAR Models : Leverage datasets from pyridazine analogs to correlate substituent electronegativity (e.g., Cl, CF3) with inhibitory potency (R² > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.